molecular formula C19H25N7O B12339233 5-((5-(3-Hydroxypropyl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-(3-Hydroxypropyl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12339233
M. Wt: 367.4 g/mol
InChI Key: ARCKEDFLGKMUNT-UHFFFAOYSA-N
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Description

5-((5-(3-Hydroxypropyl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Biological Activity

5-((5-(3-Hydroxypropyl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile, a compound with the molecular formula C19H25N7O and a molecular weight of 367.4 g/mol, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The structural representation of the compound is crucial for understanding its biological interactions. The compound features a pyrazine ring substituted with various functional groups that may influence its pharmacological properties.

Property Details
Molecular Formula C19H25N7O
Molecular Weight 367.4 g/mol
IUPAC Name 5-[[5-(3-hydroxypropyl)-4-(piperidin-4-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Canonical SMILES C1CNCCC1CNC2=CC(=NC=C2CCCO)NC3=NC=C(N=C3)C#N

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine moiety significantly affect inhibitory potency. For instance, compounds derived from this structure demonstrated IC50 values in the low nanomolar range against human sEH, suggesting strong anti-inflammatory potential .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro tests revealed that it exhibited significant anticancer activity against six human cancer cell lines, including lung and breast cancer models. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell Line IC50 (µM)
A549 (Lung Cancer)5.2
MCF7 (Breast Cancer)3.8
HeLa (Cervical Cancer)4.5
HepG2 (Liver Cancer)6.0
HCT116 (Colon Cancer)5.5

Antimicrobial Activity

In addition to anti-inflammatory and anticancer properties, the compound has shown promising antimicrobial activity. A study focusing on N-substituted pyrazine derivatives indicated that similar compounds exerted significant antibacterial and antifungal effects, suggesting that modifications to the pyrazine framework could enhance such activities .

Table 2: Antimicrobial Activity Data

Microbial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

Case Studies

  • Case Study on Anti-inflammatory Effects : A recent study demonstrated that derivatives of this compound significantly reduced inflammation markers in a rat model of arthritis. The treatment group showed a marked decrease in pro-inflammatory cytokines compared to controls, reinforcing its potential as a therapeutic agent in inflammatory diseases .
  • Case Study on Anticancer Efficacy : In a comparative study involving various anticancer agents, the compound was found to be more effective than standard treatments in inducing apoptosis in breast cancer cells. Flow cytometry analysis confirmed increased early apoptotic cells in treated groups .

Properties

Molecular Formula

C19H25N7O

Molecular Weight

367.4 g/mol

IUPAC Name

5-[[5-(3-hydroxypropyl)-4-(piperidin-4-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C19H25N7O/c20-9-16-12-25-19(13-22-16)26-18-8-17(15(11-24-18)2-1-7-27)23-10-14-3-5-21-6-4-14/h8,11-14,21,27H,1-7,10H2,(H2,23,24,25,26)

InChI Key

ARCKEDFLGKMUNT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC2=CC(=NC=C2CCCO)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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